avarol monoacetate
avarol monoacetate
Brand Name:
Vulcanchem
CAS No.:
122143-92-4
VCID:
VC0044727
InChI:
InChI=1S/C23H32O3/c1-15-7-6-8-21-22(15,4)12-11-16(2)23(21,5)14-18-13-19(26-17(3)24)9-10-20(18)25/h7,9-10,13,16,21,25H,6,8,11-12,14H2,1-5H3/t16-,21+,22+,23+/m0/s1
SMILES:
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C
Molecular Formula:
C23H32O3
Molecular Weight:
356.5 g/mol
avarol monoacetate
CAS No.: 122143-92-4
Main Products
VCID: VC0044727
Molecular Formula: C23H32O3
Molecular Weight: 356.5 g/mol
CAS No. | 122143-92-4 |
---|---|
Product Name | avarol monoacetate |
Molecular Formula | C23H32O3 |
Molecular Weight | 356.5 g/mol |
IUPAC Name | [3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-hydroxyphenyl] acetate |
Standard InChI | InChI=1S/C23H32O3/c1-15-7-6-8-21-22(15,4)12-11-16(2)23(21,5)14-18-13-19(26-17(3)24)9-10-20(18)25/h7,9-10,13,16,21,25H,6,8,11-12,14H2,1-5H3/t16-,21+,22+,23+/m0/s1 |
Standard InChIKey | DRSPVCXBVVVLIJ-RAKGIWIYSA-N |
Isomeric SMILES | C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
SMILES | CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
Canonical SMILES | CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
Synonyms | avarol monoacetate monoacetyl avarol |
PubChem Compound | 129597 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume